Product packaging for 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol(Cat. No.:CAS No. 103059-42-3)

4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol

Cat. No.: B009882
CAS No.: 103059-42-3
M. Wt: 190.24 g/mol
InChI Key: VWVMQRLXQMVRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol is a high-value benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate and a key scaffold for the development of novel therapeutic agents. Its core structure is frequently investigated for modulating various biological targets, with research applications potentially spanning central nervous system (CNS) disorders, infectious diseases, and oncology . The molecule's research value is derived from the benzimidazole core, a privileged structure in pharmacology known for its ability to interact with enzymes and receptors. The 7-hydroxy substituent and propyl side chain offer distinct sites for chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. This makes it an invaluable tool for synthesizing and screening new chemical entities in hit-to-lead and lead optimization campaigns. Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic use and must not be administered to humans . Key Features: • Certified Identity and Purity (via HNMR, LC-MS) • Supplied with a comprehensive Certificate of Analysis • Available for custom synthesis and bulk inquiries

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B009882 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol CAS No. 103059-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2-propyl-3H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-4-9-12-10-7(2)5-6-8(14)11(10)13-9/h5-6,14H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVMQRLXQMVRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=CC(=C2N1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques for Structural Elucidation of 4 Methyl 2 Propyl 1h Benzo D Imidazol 7 Ol

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide a wealth of information regarding the connectivity of atoms and the functional groups present within a molecule. For 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is utilized to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show signals for the protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being influenced by the positions of the methyl and hydroxyl groups. The propyl group would be characterized by a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and another triplet for the methylene protons attached to the benzimidazole (B57391) ring. The methyl group on the benzimidazole ring would appear as a singlet. Additionally, broad singlets corresponding to the N-H of the imidazole (B134444) ring and the O-H of the hydroxyl group are anticipated, with their chemical shifts being solvent and concentration-dependent. rsc.orgbeilstein-journals.orgnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The spectrum of this compound would be expected to show distinct signals for the carbon atoms of the benzimidazole core, the propyl group, and the methyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the hydroxyl and methyl substituents. The carbons of the propyl group would appear in the aliphatic region of the spectrum. mdpi.comresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH6.5 - 7.5110 - 140
N-H12.0 - 13.0 (broad)-
O-H9.0 - 10.0 (broad)-
-CH₂- (propyl, adjacent to ring)2.7 - 2.9 (t)25 - 35
-CH₂- (propyl, middle)1.7 - 1.9 (sextet)20 - 30
-CH₃ (propyl, terminal)0.9 - 1.1 (t)10 - 15
Ar-CH₃2.3 - 2.5 (s)15 - 25

Note: The predicted chemical shifts are based on data from analogous benzimidazole structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can reveal the presence of the propyl and methyl substituents through the loss of corresponding fragments. researchgate.netjournalijdr.commjcce.org.mkresearchgate.netjournalijdr.com Common fragmentation pathways for benzimidazole derivatives often involve cleavage of the alkyl side chain and fragmentation of the heterocyclic ring system.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

Fragment m/z (expected) Interpretation
[M]+190Molecular Ion
[M-CH₃]+175Loss of a methyl radical
[M-C₂H₅]+161Loss of an ethyl radical from the propyl group
[M-C₃H₇]+147Loss of a propyl radical

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups would be observed in the 2960-2850 cm⁻¹ region. The C=N and C=C stretching vibrations of the benzimidazole ring are expected in the 1650-1450 cm⁻¹ range. mdpi.comnih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H Stretch (hydroxyl)3500 - 3200 (broad)
N-H Stretch (imidazole)3400 - 3200 (broad)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2960 - 2850
C=N and C=C Stretch (ring)1650 - 1450
C-O Stretch (hydroxyl)1260 - 1000

Computational and Theoretical Investigations of 4 Methyl 2 Propyl 1h Benzo D Imidazol 7 Ol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry, electronic properties, and conformational possibilities of benzimidazole (B57391) derivatives. nih.govresearchgate.net

Molecular Geometry and Conformation: The first step in theoretical analysis involves optimizing the molecule's geometry to find its most stable three-dimensional conformation. For benzimidazole derivatives, methods like DFT with the B3LYP exchange-correlation functional and a basis set such as 6-31G(d) or higher are commonly employed. jocpr.comsapub.org These calculations determine bond lengths, bond angles, and dihedral angles. For 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol, the benzimidazole core is expected to be nearly planar, with the propyl and methyl groups oriented to minimize steric hindrance. The rotational freedom around the single bond connecting the propyl group to the imidazole (B134444) ring would be a key factor in its conformational landscape.

Electronic Properties: The electronic character of a molecule is crucial for understanding its stability, reactivity, and spectroscopic properties. DFT calculations are used to determine key electronic parameters. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acs.org

Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, intramolecular bonding interactions, and electron delocalization within the molecule. sapub.orgnih.gov For this compound, the electron-donating nature of the hydroxyl (-OH) and methyl (-CH3) groups would influence the electron density distribution across the benzimidazole ring system. A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-deficient regions, highlighting the nucleophilic (likely around the oxygen and nitrogen atoms) and electrophilic sites. nih.govacs.org

ParameterDescriptionTypical Computational MethodRelevance to this compound
Optimized Geometry Calculation of the lowest energy 3D structure, including bond lengths and angles.DFT (e.g., B3LYP/6-31G(d))Predicts the most stable spatial arrangement of the methyl, propyl, and hydroxyl groups.
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.DFT, Ab initioIndicates regions susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.DFT, Ab initioIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.DFT, Ab initioCorrelates with chemical reactivity and kinetic stability.
MEP Map A visual map of electrostatic potential on the electron density surface.DFT, Ab initioIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
NBO Analysis Study of charge distribution and intramolecular bonding interactions.DFT, Ab initioQuantifies charge on individual atoms and delocalization effects from substituents.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In silico molecular docking and molecular dynamics (MD) simulations are indispensable techniques for predicting how a ligand, such as a benzimidazole derivative, might interact with a biological target, typically a protein or enzyme. rsc.orgumpr.ac.id These methods are fundamental in drug discovery for screening potential inhibitors. bohrium.com

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding affinity, often expressed in kcal/mol. rsc.orgnih.gov For this compound, docking studies would involve preparing its 3D structure and placing it into the binding pocket of a relevant enzyme, such as cyclooxygenase (COX), beta-tubulin, or a specific kinase. bohrium.comrsc.org The results would identify key interactions, such as:

Hydrogen bonds: The hydroxyl group and the N-H of the imidazole ring are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or histidine in a receptor's active site. acs.org

Hydrophobic interactions: The propyl group and the benzene (B151609) portion of the benzimidazole core would likely engage in hydrophobic interactions with nonpolar amino acid residues.

π-π stacking: The aromatic benzimidazole ring can form stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted ligand-receptor complex over time. rsc.org Using software like GROMACS or Desmond, the complex is placed in a simulated physiological environment (e.g., a water box with ions) and the movements of all atoms are calculated over a period, typically nanoseconds. nih.govrsc.org Key outputs include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD plot over the simulation time suggests that the ligand remains securely bound in the active site and that the complex is stable. acs.org These simulations provide a more dynamic and realistic view of the binding interactions compared to the static picture from docking. rsc.org

Simulation ParameterDescriptionTypical SoftwareRelevance to this compound
Binding Affinity A score predicting the strength of the ligand-target interaction (e.g., in kcal/mol).AutoDock, GlideEstimates how strongly the compound might inhibit a target enzyme.
Interaction Analysis Identification of specific bonds (H-bonds, hydrophobic, etc.) between the ligand and protein residues.PyMOL, Discovery StudioDetails the specific chemical interactions responsible for binding.
RMSD Root Mean Square Deviation; measures the average change in atomic positions over time.GROMACS, Desmond, AMBERAssesses the stability of the ligand within the binding pocket during the simulation.
RMSF Root Mean Square Fluctuation; measures the fluctuation of individual residues.GROMACS, Desmond, AMBERIdentifies which parts of the protein and ligand are flexible or stable upon binding.

In Silico Prediction of Reactivity and Synthetic Feasibility

Computational methods are also employed to predict the chemical reactivity and to inform the synthetic pathways for novel compounds.

Synthetic Feasibility: While computational tools for predicting entire synthetic routes are still evolving, in silico methods can guide the process. The standard synthesis of benzimidazole derivatives, which can be modeled and analyzed computationally, often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or aldehyde. researchgate.netmdpi.com For this compound, a plausible route would involve the reaction of 3,4-diamino-5-methylphenol with butyric acid (or its derivative, like butyraldehyde) under acidic conditions. Computational analysis of reaction mechanisms can help predict potential transition states, activation energies, and byproducts, thereby assessing the feasibility of a proposed synthetic route. ijpsjournal.com Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can be performed early on to assess the "drug-likeness" of the target molecule, guiding whether the synthesis is a worthwhile endeavor from a medicinal chemistry perspective. rsc.orgmdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of 4 Methyl 2 Propyl 1h Benzo D Imidazol 7 Ol Derivatives

Impact of Substituents at the 7-Hydroxyl Position on Biological Activity

The substituent at the 7-position of the benzimidazole (B57391) ring plays a critical role in receptor binding and insurmountable antagonism, particularly in the context of AT₁ receptor blockers. In the highly potent antagonist Candesartan, a carboxylic acid group at the 7-position was found to be essential for its powerful and lasting effects. nih.gov The hydroxyl group at the 7-position in the parent compound, 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol, serves as a crucial hydrogen bond donor and acceptor. Its acidity and ability to interact with receptor-site amino acids are paramount to its biological activity.

Modification of this hydroxyl group can significantly alter the compound's affinity. For instance, converting the hydroxyl to a methoxy ether would eliminate its hydrogen-bonding donor capability, likely reducing binding affinity. Conversely, replacing it with a more acidic group, such as a carboxylic acid, could enhance interactions with positively charged residues in the receptor binding pocket, potentially increasing potency. The primary role of this functional group is to act as a polar, acidic center that anchors the molecule into the active site.

Modification at C7-OHRationalePredicted Impact on Activity (AT₁ Receptor)
O-Methylation (-OCH₃)Removes H-bond donor capacity, increases lipophilicity.Significant decrease in potency.
O-Acetylation (-OCOCH₃)Acts as a prodrug; ester hydrolysis in vivo regenerates the -OH group.Potentially lower in vitro activity, but may have altered in vivo pharmacokinetics.
Replacement with Carboxylic Acid (-COOH)Increases acidity, enabling strong ionic interactions (salt bridge).Potential for significant increase in potency, mimicking Candesartan. nih.gov
Replacement with TetrazoleActs as a bioisostere of carboxylic acid with improved metabolic stability and lipophilicity.Potential for high potency.

Role of the 4-Methyl Group in Modulating Activity

In the marketed drug Telmisartan, a methyl group is present on the benzimidazole ring, highlighting the utility of this substitution. ebi.ac.uknih.gov The methyl group can also induce a subtle steric effect, potentially locking the benzimidazole ring into a more favorable conformation for receptor binding. Replacing the methyl group with hydrogen would remove these favorable hydrophobic interactions, likely decreasing activity. Conversely, increasing the steric bulk (e.g., an ethyl or isopropyl group) could lead to a steric clash with the receptor, also reducing potency. The introduction of electron-withdrawing groups, such as a chloro or trifluoromethyl group, would alter the electronic properties of the benzimidazole ring, which could also negatively or positively impact binding affinity depending on the specific interactions within the binding site.

Substituent at C-4PropertyPredicted Impact on Activity (AT₁ Receptor)
Hydrogen (-H)Loss of hydrophobic interaction.Decrease in potency.
Methyl (-CH₃)Favorable hydrophobic interaction and conformational influence.High potency.
Ethyl (-CH₂CH₃)Increased steric bulk.Potential decrease in potency due to steric hindrance.
Chloro (-Cl)Electron-withdrawing, moderate size.Activity may decrease or increase depending on the electronic requirements of the binding pocket.

Influence of the 2-Propyl Side Chain on SAR

The alkyl side chain at the 2-position of the benzimidazole ring is a key determinant of activity for many AT₁ receptor antagonists. nih.gov This hydrophobic chain is believed to occupy a deep, lipophilic pocket in the receptor. The length and conformation of this chain are critical for optimal fit and, therefore, high-affinity binding.

SAR studies on various 2-alkyl benzimidazoles have shown that a propyl or butyl chain often provides the best balance of size and flexibility to maximize hydrophobic interactions. acs.org Shortening the chain to an ethyl group may not fully occupy the pocket, leading to reduced affinity. Lengthening it beyond a butyl group could introduce a steric penalty. The n-propyl group in this compound is thus considered to be near-optimal for this interaction. Introducing branching, such as an isopropyl group, would alter the shape of the side chain and could disrupt the ideal fit within the hydrophobic pocket.

Substituent at C-2Chain Length/ShapeRationalePredicted Impact on Activity (AT₁ Receptor)
Ethyl (-CH₂CH₃)ShorterIncomplete filling of the hydrophobic pocket.Lower potency than propyl.
Propyl (-CH₂CH₂CH₃)Optimal LengthMaximizes hydrophobic interactions within the pocket.High potency.
Isopropyl (-CH(CH₃)₂)BranchedSteric hindrance may prevent optimal binding.Lower potency than propyl.
Butyl (-CH₂CH₂CH₂CH₃)LongerMay extend beyond the optimal binding region or provide slightly better fit.Potency similar to or slightly lower than propyl.

Investigation of Positional Isomerism within Benzimidazole Scaffolds (e.g., comparing 7-ol with 6-carboxylic acid derivatives)

The placement of functional groups on the benzimidazole scaffold is critical and can dramatically alter biological activity. Comparing a 7-hydroxy derivative with a hypothetical 6-carboxylic acid derivative illustrates the importance of positional isomerism. A substituent at the 7-position is located ortho to the N-1 nitrogen, a position often bearing a large substituent (like the biphenyl tetrazole in many sartans) that is crucial for receptor interaction. Therefore, a 7-substituent can sterically and electronically influence the orientation of the entire N-1 side chain.

In contrast, a substituent at the 6-position is on the opposite side of the ring and would interact with a completely different region of the receptor's binding pocket. While substitutions at the 5 and 6 positions are known to influence activity, the interaction is fundamentally different. mdpi.com A 7-hydroxyl group participates in a critical interaction triad with the N-1 side chain and the receptor. A 6-carboxylic acid, while an acidic group, would be positioned to interact with a different set of amino acid residues and would lack the synergistic spatial relationship with the N-1 position. Therefore, a 6-carboxylic acid derivative would be expected to have a significantly different and likely lower potency as an AT₁ antagonist compared to a 7-hydroxy or 7-carboxylic acid analogue.

Exploration of Bioisosteric Replacements on the Benzimidazole Core

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding interactions. For the this compound scaffold, several bioisosteric modifications can be explored.

One approach is to replace the benzimidazole core itself with another heterocyclic system that maintains a similar spatial arrangement of key functional groups. For example, a benzimidazolone could serve as a bioisostere, offering a different hydrogen bonding pattern which may alter receptor affinity and selectivity. nih.gov Other related bicyclic heterocycles like quinazolines or indazoles have also been investigated as core scaffolds for receptor antagonists. researchgate.net

Another strategy involves replacing the key peripheral functional groups. The 7-hydroxyl group, which functions as a carboxylic acid surrogate, can be replaced by other acidic heterocycles. Studies on AT₁ antagonists have successfully used 5-oxo-1,2,4-oxadiazole or 5-oxo-1,2,4-thiadiazole rings as lipophilic bioisosteres for a carboxylic acid or tetrazole group. acs.orgnih.gov These groups can offer advantages in terms of oral bioavailability and metabolic stability. Such replacements for the 7-hydroxyl group could yield potent analogues with improved drug-like properties.

In Vitro Mechanistic Studies of 4 Methyl 2 Propyl 1h Benzo D Imidazol 7 Ol and Its Active Analogues

Cellular Target Identification and Validation

While direct enzyme inhibition or receptor binding studies for 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol are not extensively documented, research on analogous benzimidazole (B57391) structures provides insights into their potential cellular targets. For instance, certain benzimidazole derivatives have been identified as inhibitors of crucial enzymes involved in disease progression.

One area of significant interest is their role as kinase inhibitors . Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of cancer. Studies have shown that specific benzimidazole compounds can effectively inhibit protein kinases, thereby disrupting cancer cell proliferation. For example, certain analogs have demonstrated inhibitory activity against kinases that are overexpressed in various tumors.

Another identified target for some benzimidazole derivatives is DNA gyrase and topoisomerase IV , enzymes essential for bacterial DNA replication. researchgate.net Inhibition of these enzymes leads to bacterial cell death, highlighting the antimicrobial potential of this chemical class. The binding affinity and subsequent inhibition of these enzymes by benzimidazole analogs have been demonstrated through in vitro assays, with some compounds showing potent activity. researchgate.net

The following table summarizes the cellular targets identified for active analogues of this compound.

Cellular TargetOrganism/Cell TypeFinding
Protein KinasesHuman Cancer CellsInhibition of kinase activity, leading to reduced cell proliferation.
DNA GyraseE. coliDual inhibition, suggesting broad-spectrum antibacterial potential. researchgate.net
Topoisomerase IVS. aureus researchgate.net

Evaluation of Biological Activities in Relevant In Vitro Models

The benzimidazole scaffold is associated with a wide array of biological activities. In vitro studies on analogs of this compound have confirmed their potential in several therapeutic areas.

Antioxidant Activity: Several benzimidazole derivatives have been evaluated for their ability to scavenge free radicals. nih.govmdpi.comnih.gov In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have demonstrated that the antioxidant capacity of these compounds is often influenced by the nature and position of substituents on the benzimidazole core. nih.gov The presence of hydroxyl or other electron-donating groups can enhance their radical scavenging properties. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of benzimidazole analogs has been investigated through in vitro models. nih.gov A key mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.gov Some derivatives have shown selective inhibition of COX-2, which is an attractive profile for anti-inflammatory agents with potentially fewer gastrointestinal side effects. nih.gov

Analgesic Activity: While primarily evaluated through in vivo models, the analgesic properties of some benzimidazole derivatives are believed to be linked to their anti-inflammatory actions. banglajol.info By inhibiting inflammatory mediators, these compounds can indirectly alleviate pain.

Anticancer Activity: The anticancer effects of benzimidazole analogs have been extensively studied in a variety of human cancer cell lines. ijirt.orgjksus.org These compounds have been shown to induce cytotoxicity and inhibit the proliferation of cancer cells, including those from lung, breast, and colon cancers. jksus.org The mechanisms underlying these effects are often linked to the inhibition of specific cellular targets, as mentioned in the previous section.

Antimicrobial Activity: The benzimidazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. nih.govresearchgate.net In vitro studies have demonstrated that analogs of this compound exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govnih.gov Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall integrity. researchgate.net

The table below provides a summary of the in vitro biological activities observed for active analogues.

Biological ActivityIn Vitro ModelKey Findings
AntioxidantDPPH radical scavenging assaySubstituent-dependent free radical scavenging ability. nih.gov
Anti-inflammatoryCOX enzyme inhibition assaysSelective inhibition of COX-2 by some derivatives. nih.gov
AnticancerHuman cancer cell line proliferation assaysCytotoxic effects against various cancer cell lines. ijirt.orgjksus.org
AntimicrobialBroth microdilution assaysActivity against Gram-positive and Gram-negative bacteria, and fungi. nih.govnih.gov

Molecular Pathways and Signaling Cascades Involved in Biological Responses

Research into the molecular mechanisms of benzimidazole derivatives has begun to elucidate the signaling pathways they modulate to exert their biological effects. In the context of cancer, for example, the inhibition of protein kinases by these compounds can disrupt downstream signaling cascades that are critical for cancer cell survival and proliferation.

One such pathway is the MAPK/ERK pathway , which is frequently hyperactivated in cancer. By targeting kinases within this pathway, benzimidazole analogs can effectively block the transmission of growth signals, leading to cell cycle arrest and apoptosis.

In the realm of antimicrobial activity, the inhibition of DNA gyrase and topoisomerase IV disrupts DNA replication and repair pathways in bacteria, ultimately leading to cell death. researchgate.net

In Vitro Cytotoxicity and Selectivity Profiling

A crucial aspect of drug development is assessing the cytotoxicity of a compound and its selectivity towards target cells over normal, healthy cells. In vitro cytotoxicity studies of benzimidazole analogs have been conducted using various human cancer cell lines and, in some cases, normal cell lines to determine their therapeutic index. jksus.orgjksus.org

The MTT assay is a common method used to evaluate the cytotoxic effects of these compounds. jksus.org Results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. Studies have shown that the cytotoxicity of benzimidazole derivatives can be significant, with some analogs exhibiting IC50 values in the low micromolar range against cancer cells. jksus.org

Selectivity is a key consideration, and research aims to identify compounds that are highly potent against cancer cells while showing minimal toxicity to normal cells. This selectivity can be achieved by targeting cellular components that are unique to or overexpressed in cancer cells.

The following table presents representative cytotoxicity data for active benzimidazole analogues against various cell lines.

Compound TypeCell LineIC50 (µM)
Benzimidazole DerivativeA549 (Lung Carcinoma)15.80 jksus.org
Benzimidazole DerivativeHepG2 (Liver Carcinoma)15.58 jksus.org
Benzimidazole DerivativeMCF-7 (Breast Carcinoma)Varies based on substitution
Benzimidazole DerivativeDLD-1 (Colorectal Carcinoma)Varies based on substitution

It is important to note that the specific IC50 values can vary significantly depending on the exact chemical structure of the benzimidazole analog and the specific cell line being tested.

Preclinical Development Potential of 4 Methyl 2 Propyl 1h Benzo D Imidazol 7 Ol and Its Analogues

Considerations for Lead Optimization and Compound Library Design

Lead optimization is a crucial phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol, lead optimization would involve systematic structural modifications to improve its drug-like properties. A key strategy in this process is the design and synthesis of a focused compound library. This library would explore the structure-activity relationships (SAR) around the benzimidazole (B57391) core.

Key modifications could include:

Substitution at the N-1 position of the imidazole (B134444) ring: Introducing various alkyl or aryl groups can significantly impact the compound's interaction with its biological target and its metabolic stability.

Modification of the 2-propyl group: Altering the length and branching of this alkyl chain can influence lipophilicity and, consequently, absorption and distribution.

Substitution on the benzene (B151609) ring: The methyl and hydroxyl groups at positions 4 and 7 are key features. Exploring other substituents at these and other available positions can modulate activity and physicochemical properties.

The design of a compound library for the optimization of this compound would be guided by computational modeling and a deep understanding of the target's binding site.

Table 1: Illustrative Compound Library Design for this compound Analogues

Compound IDR1 (at N-1)R2 (at C-2)R3 (at C-4)R4 (at C-7)
LeadHPropylMethylOH
Analogue 1MethylPropylMethylOH
Analogue 2HIsopropylMethylOH
Analogue 3HPropylChloroOH
Analogue 4HPropylMethylMethoxy

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Screening Methodologies

Early assessment of a compound's ADMET properties is essential to identify potential liabilities that could lead to failure in later stages of drug development. A suite of in vitro assays would be employed to profile this compound and its analogues.

Absorption:

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput method to predict passive intestinal absorption.

Caco-2 Permeability Assay: This cell-based assay uses a human colon adenocarcinoma cell line to model the intestinal barrier and predict both passive and active transport mechanisms.

Distribution:

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to determine the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to act on its target.

LogD Measurement: The distribution coefficient at physiological pH (7.4) is a measure of a compound's lipophilicity and influences its distribution into tissues.

Metabolism:

Microsomal Stability Assay: Liver microsomes are used to assess the metabolic stability of a compound in the presence of cytochrome P450 (CYP) enzymes.

CYP Inhibition Assay: This assay determines if a compound inhibits major CYP isoforms, which could lead to drug-drug interactions.

Excretion:

While primarily assessed in vivo, in vitro transporter assays can provide insights into the potential for active renal or biliary excretion.

Toxicity:

Cytotoxicity Assays: Cell lines such as HepG2 are used to assess the general toxicity of a compound.

hERG Channel Assay: This assay is crucial for evaluating the risk of cardiac arrhythmia.

Table 2: Representative In Vitro ADMET Screening Cascade

AssayPurposeExample Method
SolubilityAssess aqueous solubilityKinetic or thermodynamic solubility assay
PermeabilityPredict intestinal absorptionPAMPA, Caco-2 assay
Metabolic StabilityEvaluate susceptibility to metabolismLiver microsomal stability assay
CYP InhibitionIdentify potential for drug-drug interactionsFluorometric or LC-MS/MS based assays
Plasma Protein BindingDetermine free drug concentrationEquilibrium dialysis
CytotoxicityAssess general cellular toxicityMTT or CellTiter-Glo assay on HepG2 cells
hERG LiabilityPredict risk of cardiotoxicityPatch-clamp or binding assay

Pharmacokinetic Profiling Methodologies in Preclinical Models

Following promising in vitro ADMET results, the pharmacokinetic (PK) profile of this compound would be evaluated in preclinical animal models, typically rodents (mice or rats). These studies are fundamental to understanding how the drug is absorbed, distributed, metabolized, and eliminated in a whole organism.

The typical workflow for a preclinical PK study involves:

Dose Formulation: Developing a suitable vehicle for administering the compound.

Animal Dosing: Administering the compound via relevant routes, such as intravenous (IV) and oral (PO).

Blood Sampling: Collecting blood samples at various time points after administration.

Bioanalysis: Quantifying the concentration of the compound in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

Pharmacokinetic Parameter Calculation: Using specialized software to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters Determined in Preclinical Models

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Translational Research Perspectives from In Vitro Findings

Translational research aims to bridge the gap between preclinical findings and clinical outcomes. The in vitro data generated for this compound and its analogues are critical for making informed decisions about advancing a compound to in vivo studies and, eventually, to human clinical trials.

In Vitro-In Vivo Correlation (IVIVC): Establishing a correlation between in vitro data (e.g., metabolic stability, permeability) and in vivo pharmacokinetic parameters (e.g., clearance, bioavailability) is a key goal. For instance, a high in vitro metabolic clearance in liver microsomes would be expected to translate to a high in vivo clearance.

Predicting Human Pharmacokinetics: Allometric scaling from preclinical animal data and the use of in vitro human systems (e.g., human liver microsomes, hepatocytes) can be employed to predict the pharmacokinetic profile in humans. This is a critical step in selecting appropriate doses for first-in-human studies.

Guiding Medicinal Chemistry Efforts: The ADMET and PK data provide a feedback loop to the lead optimization process. For example, if a compound exhibits poor metabolic stability, medicinal chemists can design analogues with modifications at the sites of metabolism to improve this property.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol, and how can impurity formation be minimized during synthesis?

  • Methodological Answer : Optimal synthesis involves refluxing precursors in polar solvents (e.g., isopropanol) under controlled temperature, followed by purification via recrystallization (ethanol) or column chromatography. Impurity minimization requires stringent monitoring (TLC) and intermediate washing with aqueous sodium bicarbonate to remove acidic byproducts. For example, analogous benzoimidazole derivatives were synthesized using urea and iodine in isopropanol, achieving >90% purity after recrystallization . Patent methodologies for related compounds emphasize avoiding desethyl and amide impurities through precise stoichiometric control and pH adjustments during crystallization .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are key spectral features interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Proton signals at δ 1.2–1.5 ppm (propyl CH3), δ 2.3–2.6 ppm (methyl group), and aromatic protons between δ 6.8–8.0 ppm confirm substituent positions. Carbon shifts for the benzimidazole core typically occur at 115–160 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 215 for analogous compounds) and fragmentation patterns (e.g., loss of propyl or methyl groups) validate the backbone structure .
  • IR Spectroscopy : Stretching vibrations near 3400 cm⁻¹ (OH), 1600–1500 cm⁻¹ (C=N/C=C), and 1250 cm⁻¹ (C-O) provide functional group insights.

Q. What safety precautions and handling protocols are critical when working with this compound, given its hazard profile?

  • Methodological Answer : The compound is classified as acutely toxic (Oral Category 4, H302) and a respiratory irritant (H335). Handling requires:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Storage : In airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation. Emergency protocols include immediate rinsing for eye/skin contact and activated charcoal administration for ingestion .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and how do these predictions compare with experimental spectroscopic data?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G** basis set) model the electron density distribution, HOMO-LUMO gaps, and dipole moments. For example, the Colle-Salvetti correlation-energy formula accurately predicts benzimidazole derivatives' NMR chemical shifts within 2–5% error when benchmarked against experimental data. Discrepancies arise from solvent effects or intermolecular interactions, which can be addressed using polarizable continuum models (PCM) .

Q. What methodological approaches are recommended for resolving contradictions in solubility or bioactivity data across different experimental setups for this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate solubility data using HPLC (reverse-phase C18 columns), nephelometry, and shake-flask methods.
  • Controlled Variables : Standardize pH (e.g., phosphate buffers), temperature (25°C), and ionic strength. For bioactivity, use identical cell lines (e.g., HUVECs) and culture conditions (DMEM + 10% FBS) to reduce variability .
  • Statistical Robustness : Apply ANOVA or Tukey’s HSD test to identify outliers. Reproducibility is enhanced by pre-registering protocols in open-access databases.

Q. What crystallization strategies and refinement protocols yield high-quality single crystals of this compound suitable for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of saturated solutions in ethanol/water (3:1 v/v) at 4°C promotes nucleation. For refinement, SHELXL resolves positional disorder by iteratively adjusting occupancy factors and thermal parameters. For example, analogous compounds achieved R-factors < 0.05 using SHELX’s dual-space algorithm for charge density modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol
Reactant of Route 2
4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.